

DNL343 In Vivo Dosing Protocols for Mouse Models: Application Notes

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Compound of Interest

Compound Name: DNL343

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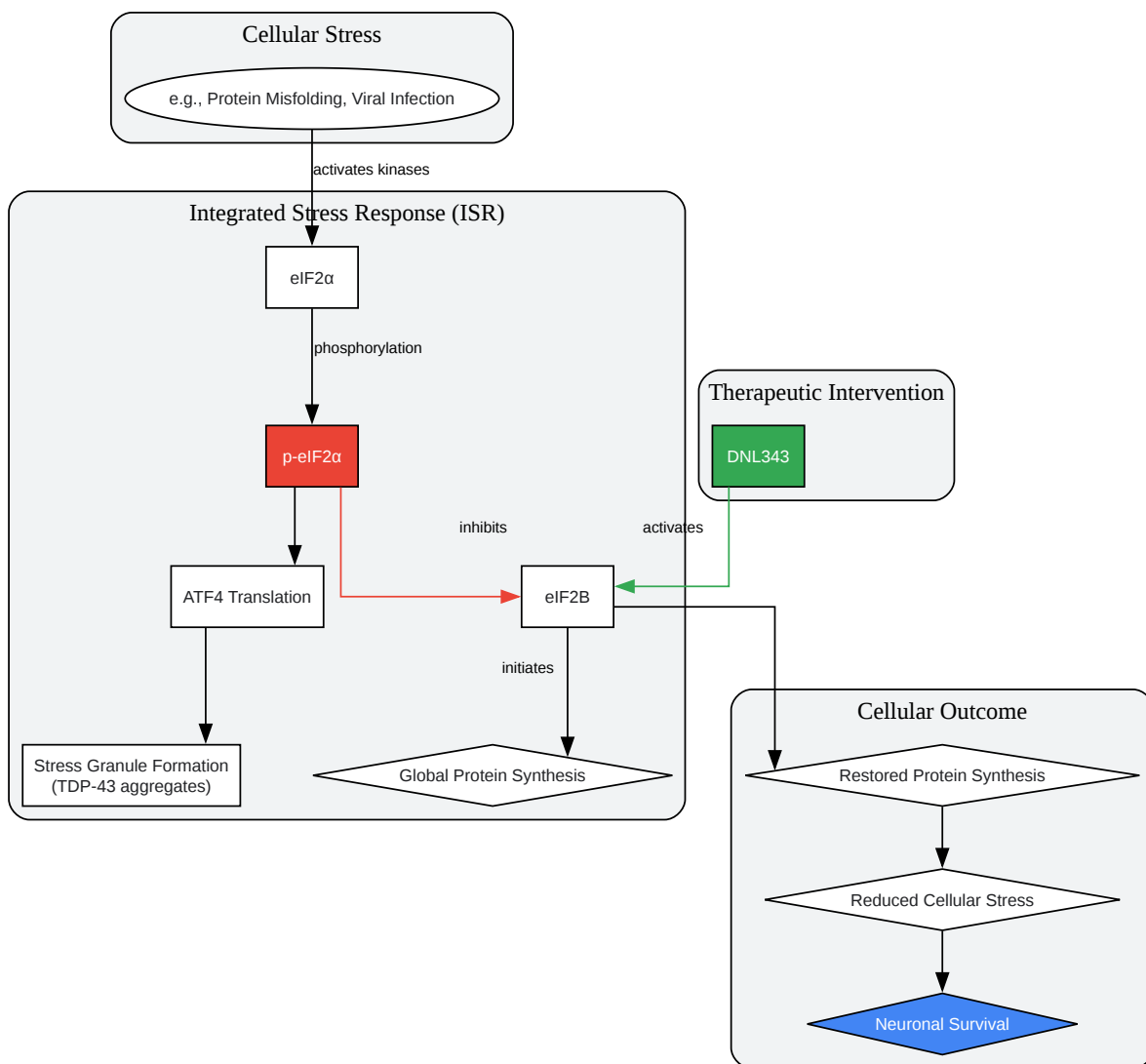
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of **DNL343**, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), in mouse models of neurodegeneration. **DNL343** is an investigational compound that works by inhibiting the Integrated Stress Response (ISR), a cellular pathway implicated in various neurodegenerative diseases.^{[1][2][3][4]}

Mechanism of Action

DNL343 is designed to activate eIF2B, a key regulator of the ISR.^[5] In conditions of cellular stress, the ISR is activated, leading to a reduction in protein synthesis and the formation of stress granules, which can contain pathological protein aggregates like TDP-43.^{[5][6]} By activating eIF2B, **DNL343** aims to restore normal protein synthesis, dissolve stress granules, and ultimately enhance neuronal survival.^{[5][6]}

Below is a diagram illustrating the signaling pathway of the Integrated Stress Response and the mechanism of action of **DNL343**.



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DNL343 Mechanism of Action in the Integrated Stress Response Pathway.

Quantitative Data Summary

The following tables summarize the dosing parameters for **DNL343** in various mouse models based on preclinical studies.

Table 1: Acute Dosing in Wild-Type and Optic Nerve Crush (ONC) Model Mice

Parameter	Wild-Type Mice	Optic Nerve Crush (ONC) Model
Dose	62.5 mg/kg[1][2][7]	≥3 mg/kg[1]
Route of Administration	Oral Gavage[1][2][7]	Oral Gavage[2]
Frequency	Single dose[1][2][7]	Once daily[8]
Duration	N/A	2 or 14 days post-injury[2]
Vehicle	Not specified	Not specified
Pharmacokinetic Readout	Unbound concentrations in brain similar to plasma, supporting high CNS penetrance.[1][2][7]	Dose-dependent normalization of the ISR pathway.[1]
Pharmacodynamic Readout	N/A	Protection against Retinal Ganglion Cell (RGC) loss.[1]

Table 2: Chronic Dosing in Wild-Type and eIF2B Loss-of-Function (LOF) Model Mice

Parameter	Wild-Type Mice	eIF2B Loss-of-Function (LOF) Mutant
Dose	50, 150, or 500 mg/kg in chow[2][7]	30-100 mg/kg in chow (equivalent to 0.3, 1, 3, or 10 mg/kg oral gavage)[8]
Route of Administration	In-food formulation[1][2][7]	In-food formulation[1][8]
Frequency	Continuous	Continuous
Duration	37 days[2][7]	Prophylactic: 13 weeks; Therapeutic: 4 to 20 weeks[8]
Vehicle	Standard mouse chow	Standard mouse chow[1]
Pharmacokinetic Readout	Dose-dependent increases in plasma and brain exposure; steady-state achieved by day 2.[7]	Stable and dose-dependent plasma exposure from weeks 2-12.[2]
Pharmacodynamic Readout	N/A	Dose-dependent reduction of ISR transcript markers in the brain; prevention of motor dysfunction; reversal of plasma biomarkers of neuroinflammation and neurodegeneration; prevention of premature mortality.[1][2][3][4][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **DNL343** administration in mouse models.

Protocol 1: Acute Dosing via Oral Gavage in Wild-Type Mice for Pharmacokinetic Analysis

Objective: To assess the CNS penetration of **DNL343** after a single oral dose.

Materials:

- **DNL343**
- Vehicle (e.g., 20% Captisol®)
- Wild-type mice (e.g., C57BL/6J)
- Oral gavage needles
- Standard laboratory equipment for plasma and brain tissue collection

Procedure:

- Prepare a formulation of **DNL343** at the desired concentration in the selected vehicle.
- Administer a single dose of **DNL343** at 62.5 mg/kg to wild-type mice via oral gavage.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- At a predetermined time point post-dosing (e.g., 7 hours), euthanize the mice.[\[2\]](#)[\[7\]](#)
- Collect blood via cardiac puncture into EDTA-coated tubes.
- Centrifuge the blood to separate plasma and store at -80°C until analysis.
- Perfuse the mice with ice-cold saline.
- Dissect the brain and snap-freeze in liquid nitrogen, then store at -80°C.
- Analyze the unbound concentrations of **DNL343** in both plasma and brain tissue using an appropriate bioanalytical method (e.g., LC-MS/MS).

Protocol 2: Chronic Dosing via In-Food Formulation in the eIF2B LOF Mouse Model

Objective: To evaluate the long-term efficacy of **DNL343** in a genetically defined mouse model of neurodegeneration.

Materials:

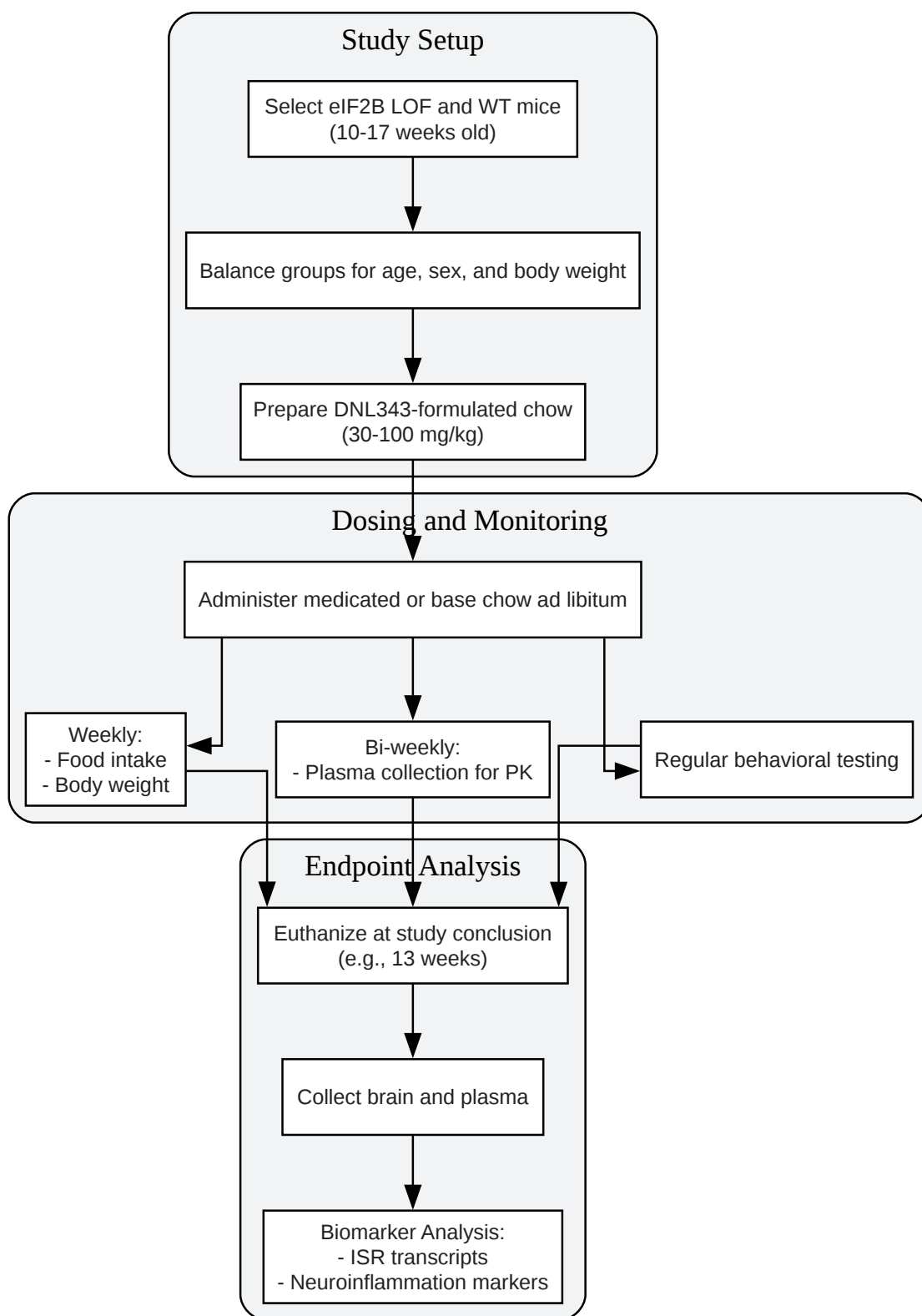
- **DNL343**

- Powdered standard mouse chow
- eIF2B loss-of-function (LOF) mutant mice and wild-type littermates
- Metabolic cages (optional, for food intake monitoring)

Procedure:

- Prepare **DNL343**-formulated chow at concentrations of 30-100 mg/kg.[\[1\]](#) This can be achieved by mixing the appropriate amount of **DNL343** with powdered chow and then re-pelleting.
- House 10- to 17-week-old eIF2B LOF mice and their wild-type littermates in groups balanced for age, sex, and body weight.[\[1\]](#)
- Provide the **DNL343**-formulated chow or base chow (vehicle control) ad libitum.
- Monitor food consumption and body weight weekly.[\[1\]](#)
- Collect plasma samples at baseline and then bi-weekly (e.g., 2 hours after the onset of the light period) to monitor **DNL343** exposure.[\[1\]](#)
- Conduct behavioral assessments (e.g., motor function tests) at regular intervals throughout the study.
- At the end of the study (e.g., 13 weeks for prophylactic studies), euthanize the mice and collect brain tissue and plasma for biomarker analysis (e.g., ISR transcript markers, neuroinflammation markers like GFAP).[\[1\]](#)

Below is a diagram outlining the experimental workflow for a chronic dosing study.



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Experimental workflow for chronic **DNL343** dosing in mice.

Concluding Remarks

The provided protocols and data offer a comprehensive guide for researchers planning in vivo studies with **DNL343** in mouse models. The high CNS penetrance and dose-dependent efficacy in relevant disease models underscore its potential as a therapeutic agent for neurodegenerative disorders characterized by ISR hyperactivation. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of **DNL343**'s therapeutic effects.

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